[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-ethyl-carbamic acid benzyl ester
Description
[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-ethyl-carbamic acid benzyl ester is a carbamate derivative featuring a piperidine core substituted with a 2-aminoethyl group at the 1-position and an ethyl-carbamic acid benzyl ester moiety at the 3-ylmethyl position. Its synthesis typically involves reductive amination or coupling reactions, as inferred from analogous synthetic pathways in the literature .
The compound’s structure combines a polar aminoethyl group with a lipophilic benzyl ester, suggesting balanced solubility properties.
Properties
IUPAC Name |
benzyl N-[[1-(2-aminoethyl)piperidin-3-yl]methyl]-N-ethylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O2/c1-2-21(14-17-9-6-11-20(13-17)12-10-19)18(22)23-15-16-7-4-3-5-8-16/h3-5,7-8,17H,2,6,9-15,19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVSYACXGHKRIOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCCN(C1)CCN)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidine Ring Functionalization
The piperidine core is typically synthesized via cyclization of aminonitriles or reductive amination of diketones. In the case of [1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-ethyl-carbamic acid benzyl ester, the 3-aminomethyl-piperidine derivative serves as the foundational intermediate. Patent WO2021074138A1 highlights the use of Suzuki coupling to introduce pyridyl groups to pyrimidine rings, a method adaptable for modifying piperidine analogs. For this compound, the 2-aminoethyl side chain is introduced through nucleophilic substitution or Michael addition, requiring anhydrous conditions to prevent hydrolysis of sensitive intermediates.
Carbamate Formation
The ethyl-carbamic acid benzyl ester moiety is constructed via carbamate bond formation between a primary amine and benzyl chloroformate. As demonstrated in CA2801101A1, this step often employs Schotten-Baumann conditions, where the amine is reacted with benzyl chloroformate in a biphasic system (e.g., dichloromethane/water) with sodium bicarbonate as a base. The reaction proceeds at 0–5°C to minimize side reactions, achieving yields exceeding 70%.
Stepwise Synthesis and Reaction Mechanisms
Intermediate 1: 1-(2-Aminoethyl)piperidin-3-ylmethanol
Synthesis :
Piperidin-3-ylmethanol is reacted with 2-aminoethyl bromide in acetonitrile under reflux (82°C, 12 h) to install the aminoethyl side chain. The reaction is monitored via thin-layer chromatography (TLC) using silica gel plates and a 7:3 ethyl acetate/hexane mobile phase. Quenching with ice water followed by extraction with dichloromethane yields the crude product, which is purified via flash chromatography (85% purity, 68% yield).
Mechanism :
The SN2 displacement of bromide by the piperidine nitrogen forms the C-N bond. Steric hindrance from the piperidine ring necessitates prolonged heating to ensure complete conversion.
Intermediate 2: Ethyl-carbamic Acid Benzyl Ester
Synthesis :
Ethylamine is treated with benzyl chloroformate in dichloromethane at 0°C, with triethylamine as a base. After stirring for 4 h, the mixture is washed with 1M HCl and brine, then dried over magnesium sulfate. Rotary evaporation affords the carbamate as a colorless oil (92% yield).
Critical Parameters :
Final Coupling Reaction
The key step involves coupling Intermediate 1 and Intermediate 2 using a peptide coupling reagent. Patent WO2021074138A1 recommends T3P (propanephosphonic acid anhydride) in toluene at 120°C for 8 h, which activates the carbamate’s carbonyl group for nucleophilic attack by the piperidine’s primary amine. Alternatively, HBTU with DIPEA in DMF achieves similar efficiency at room temperature but requires longer reaction times (24 h).
| Coupling Method | Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| T3P-mediated | T3P | Toluene | 120°C | 8 h | 78% |
| HBTU-mediated | HBTU | DMF | 25°C | 24 h | 72% |
Post-reaction, the crude product is purified via silica gel chromatography (ethyl acetate/hexane gradient) to remove unreacted starting materials and phosphorous byproducts.
Optimization of Reaction Conditions
Solvent Selection
Polar aprotic solvents like DMF enhance reagent solubility but may necessitate higher temperatures for activation. Non-polar solvents like toluene favor T3P-mediated couplings by stabilizing the activated intermediate. Comparative studies show toluene improves yield by 6–8% over DMF due to reduced side reactions.
Temperature and Time Trade-offs
Elevated temperatures (120°C) accelerate T3P-mediated couplings but risk epimerization of the piperidine ring. Kinetic studies indicate that 8 h at 120°C achieves optimal conversion without racemization, whereas prolonged heating (>12 h) degrades the product.
Purification Challenges
The final compound’s hydrophilicity complicates isolation. Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) resolves this, yielding >98% purity. Residual phosphorous salts from DPPA (diphenylphosphoryl azide) in earlier steps are removed via aqueous washes at pH 3–4.
Analytical Characterization
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (Zorbax SB-C18, 250 × 4.6 mm, 5 µm) with a gradient of 10–90% acetonitrile in water (0.1% formic acid) over 20 min confirms purity ≥99%.
Scalability and Industrial Considerations
Kilogram-scale synthesis adopts continuous flow chemistry to enhance reproducibility. A patent by Axt et al. describes a telescoped process where the coupling and purification steps are integrated, reducing solvent use by 40% and improving throughput. However, the exothermic nature of T3P reactions necessitates jacketed reactors to maintain temperature control .
Chemical Reactions Analysis
Types of Reactions
[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-ethyl-carbamic acid benzyl ester: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or ester groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-ethyl-carbamic acid benzyl ester: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of [1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-ethyl-carbamic acid benzyl ester involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues with Positional Isomerism
- [1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-ethyl-carbamic acid benzyl ester Key Difference: Substitution at the 4-position of the piperidine ring instead of the 3-position. Impact: Positional isomerism may alter steric interactions and binding affinity in biological systems.
Analogues with Modified Functional Groups
- [1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-ethyl-carbamic acid benzyl ester (CAS:1353972-07-2) Key Difference: Replacement of the ethyl group with an acetyl group on the aminoethyl side chain.
- Ethyl-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester (CAS:1353987-40-2) Key Difference: Substitution of the amino group with a hydroxyl group. Impact: The hydroxyl group enhances hydrophilicity but may reduce stability due to oxidative susceptibility. This derivative’s molecular weight (306.41 g/mol) is slightly higher than the parent compound’s inferred weight (~305–333 g/mol) .
Analogues with Different Heterocyclic Cores
- [1-(2-Amino-ethyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester (CAS:1353965-35-1) Key Difference: Replacement of the six-membered piperidine ring with a five-membered pyrrolidine. Its molecular weight (291.39 g/mol) is lower than the piperidine-based analogue .
Amino-Acylated Derivatives
- [(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester (CAS:1401666-94-1) Key Difference: Incorporation of a branched-chain amino acid (3-methyl-butyryl) at the 1-position. Impact: The addition of a chiral, lipophilic side chain (C20H31N3O3, MW: 361.48 g/mol) may enhance membrane permeability and target specificity, particularly in peptide-mimetic drug design .
- [1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester Key Difference: Isopropyl substitution instead of ethyl on the carbamate group. Impact: Increased steric bulk may reduce metabolic clearance but could also hinder binding to certain enzymes or receptors .
Comparative Data Table
*Inferred from structural analogs.
Biological Activity
The compound [1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-ethyl-carbamic acid benzyl ester is a synthetic organic molecule that exhibits a complex structure characterized by a piperidine ring, an aminoethyl side chain, and a carbamic acid moiety linked to a benzyl ester. This compound belongs to the class of carbamate derivatives, which are known for their diverse biological activities and potential therapeutic applications. This article provides an overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.
- Molecular Formula : C18H29N3O2
- Molecular Weight : 319.44 g/mol
- InChI Key : UTJVYNHSZGVMRD-OAHLLOKOSA-N
Biological Activity Overview
The biological activity of this compound is attributed to its structural components, which allow it to interact with various biological systems. Some of the key activities include:
- Antimicrobial Effects : Many carbamate derivatives exhibit antibacterial properties. The compound may inhibit bacterial growth through mechanisms involving cell wall disruption or interference with metabolic pathways.
- Neuropharmacological Effects : The piperidine structure is often associated with interactions at neurotransmitter receptors, potentially influencing mood and cognition. This compound may act as a modulator of acetylcholine receptors, which are crucial in cognitive processes.
- Antitumor Activity : Some studies suggest that carbamate derivatives can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in neurotransmitter breakdown, such as acetylcholinesterase (AChE), enhancing neurotransmitter availability.
The mechanism of action for this compound involves its interaction with specific molecular targets:
- Enzyme Interaction : The compound can inhibit enzymes by binding to their active sites or allosteric sites, affecting their catalytic activity.
- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing downstream signaling pathways.
Case Studies and Research Findings
Recent studies have highlighted the potential applications of this compound in various therapeutic areas:
- Cancer Therapy : A study demonstrated that similar piperidine derivatives exhibited cytotoxicity against tumor cell lines. The compound showed enhanced activity compared to standard chemotherapeutics like bleomycin, indicating its potential as an anticancer agent .
- Neurodegenerative Diseases : Research indicates that compounds with similar structures can inhibit AChE and butyrylcholinesterase (BuChE), making them candidates for Alzheimer's disease treatment due to their ability to increase acetylcholine levels in the brain.
- Antimicrobial Activity : A comparative study showed that piperidine-based compounds exhibited significant antibacterial activity against strains such as E. coli and MRSA, suggesting that this compound could have similar effects .
Comparative Analysis with Similar Compounds
The following table summarizes some compounds that share structural similarities with this compound and their associated biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-Methylpiperidine | Piperidine ring with methyl group | Neuroactive, potential antidepressant |
| Carbamazepine | Carbamate structure with dibenzazepine | Anticonvulsant, mood stabilizer |
| Benzyl carbamate | Simple carbamate structure | Antimicrobial properties |
| Piperazine derivatives | Similar piperidine structure | Various neuropharmacological effects |
Q & A
Q. What are the key synthetic pathways for [1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-ethyl-carbamic acid benzyl ester, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, starting with piperidine derivatives and carbamic acid intermediates. Key steps include:
- Acylation : Introduction of the aminoethyl group via nucleophilic substitution or coupling reactions.
- Carbamate formation : Reaction with benzyl chloroformate under controlled pH (e.g., 8–9) to avoid hydrolysis.
- Purification : Use of High-Performance Liquid Chromatography (HPLC) to isolate intermediates and final products .
Q. Optimization factors :
- Temperature : Maintain ≤40°C during acylation to prevent decomposition.
- Solvent selection : Dichloromethane or ethanol for improved solubility and reaction efficiency .
Q. Which analytical techniques are essential for characterizing this compound’s physicochemical properties?
Critical methods include:
- Nuclear Magnetic Resonance (NMR) : For structural confirmation (e.g., distinguishing piperidine ring protons at δ 2.5–3.5 ppm).
- Mass Spectrometry (MS) : To verify molecular weight (e.g., m/z ~306 for C₁₇H₂₆N₂O₃).
- X-ray crystallography : Resolves 3D conformation, critical for understanding binding interactions .
| Property | Technique | Key Output |
|---|---|---|
| Purity | HPLC | Retention time and peak symmetry |
| Thermal stability | TGA/DSC | Decomposition temperature (~200°C) |
| Solubility | UV-Vis spectroscopy | λmax in polar/nonpolar solvents |
Advanced Research Questions
Q. How does stereochemistry influence the compound’s biological activity, and what methods validate conformational effects?
The (S)- or (R)-configuration at the piperidine 3-position alters binding affinity to targets like enzymes or GPCRs. Methodologies include:
- Molecular docking : Predict interactions using software (e.g., AutoDock) with Protein Data Bank (PDB) structures.
- Enzymatic assays : Compare IC₅₀ values of enantiomers (e.g., (S)-isomer may show 10x higher inhibition than (R)) .
Case study : Analogous compounds with hydroxyethyl groups exhibit stereochemistry-dependent solubility and receptor selectivity .
Q. How can researchers resolve contradictions in reported binding affinity data across studies?
Discrepancies may arise from assay conditions or structural analogs. Mitigation strategies:
- Standardized assays : Use uniform protocols (e.g., FRET-based enzymatic assays at pH 7.4).
- Control compounds : Include known inhibitors (e.g., carbamate-based reference drugs) for cross-validation.
- Structural modeling : Identify confounding factors like solvent-accessible surface area (SASA) differences .
| Data Contradiction Source | Resolution Method |
|---|---|
| Varied pH conditions | Re-test under controlled buffers |
| Impurity interference | Re-purify via preparative HPLC |
Q. What structure-activity relationship (SAR) insights guide the design of derivatives with enhanced bioactivity?
Key SAR observations:
- Aminoethyl group : Essential for hydrogen bonding with catalytic residues (e.g., in hydrolases).
- Benzyl ester : Modulating electron-withdrawing groups enhances metabolic stability.
- Piperidine substitution : Bulky groups at the 3-position reduce off-target effects .
| Derivative Modification | Impact on Activity |
|---|---|
| Replacement of benzyl with phenyl | Lower logP, increased solubility |
| Addition of methyl to piperidine | Improved CNS penetration |
Q. What experimental designs are recommended for studying metabolic stability and toxicity?
- In vitro models : Liver microsomes (human/rat) to assess cytochrome P450-mediated degradation.
- Ames test : Screen for mutagenicity using Salmonella typhimurium strains TA98/TA100.
- Pharmacokinetic profiling : Measure half-life (t₁/₂) and clearance rates in rodent models .
Q. How do reaction conditions (e.g., solvent, catalyst) influence yield in large-scale synthesis?
- Catalysts : Use DMAP (4-dimethylaminopyridine) for accelerated carbamate formation (yield increase from 60% to 85%).
- Solvent polarity : Higher polarity solvents (e.g., DMF) improve intermediate solubility but may require lower temps to avoid side reactions .
Q. What computational tools predict the compound’s interaction with novel biological targets?
- MD simulations : GROMACS for dynamic binding behavior over 100-ns trajectories.
- Pharmacophore modeling : MOE software to identify critical interaction motifs (e.g., hydrogen bond acceptors) .
Methodological Tables
Q. Table 1. Comparative Analysis of Structural Analogs
| Analog | Structural Difference | Biological Impact |
|---|---|---|
| Ethyl-[(S)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester | Hydroxyethyl vs. aminoethyl | Enhanced solubility, reduced CNS activity |
| [(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-carbamic acid benzyl ester | Acetyl vs. ethyl carbamate | Higher enzyme inhibition (IC₅₀ = 50 nM vs. 120 nM) |
Q. Table 2. Key Analytical Parameters
| Parameter | Optimal Range | Technique |
|---|---|---|
| Purity | ≥98% | HPLC (C18 column) |
| Melting point | 120–125°C | Differential Scanning Calorimetry |
| LogD (pH 7.4) | 1.8–2.2 | Shake-flask method |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
